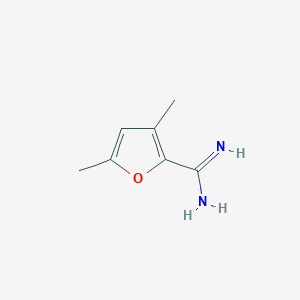

3,5-Dimethylfuran-2-carboximidamide

Beschreibung

3,5-Dimethylfuran-2-carboximidamide is an organic compound with the molecular formula C7H10N2O. It is a derivative of furan, a heterocyclic organic compound, and contains both methyl and carboximidamide functional groups.

Eigenschaften

Molekularformel |

C7H10N2O |

|---|---|

Molekulargewicht |

138.17 g/mol |

IUPAC-Name |

3,5-dimethylfuran-2-carboximidamide |

InChI |

InChI=1S/C7H10N2O/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H3,8,9) |

InChI-Schlüssel |

IWQWOLPZTWQCJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(O1)C(=N)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylfuran-2-carboximidamide typically involves the reaction of 3,5-dimethylfuran with a suitable amidine reagent under controlled conditions. One common method involves the use of an amidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for 3,5-Dimethylfuran-2-carboximidamide are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Reaktionstypen: 3,5-Dimethylfuran-2-carboximidamid kann verschiedene chemische Reaktionen eingehen, darunter:

Reduktion: Die Carboximidamidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu entsprechenden Aminen reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Singulett-Sauerstoff, chromophores gelöstes organisches Material.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Elektrophile wie Halogene oder Nitrogruppen unter sauren oder basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Furanderivate.

Reduktion: Amine.

Substitution: Funktionalisierte Furanderivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 3,5-Dimethylfuran-2-carboximidamide exhibits significant antimicrobial activity. Studies have shown that furan derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds similar to 3,5-Dimethylfuran-2-carboximidamide have demonstrated efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics.

Neuropharmacological Effects

Emerging evidence suggests that 3,5-Dimethylfuran-2-carboximidamide may interact with neurotransmitter systems, particularly as a ligand for opioid receptors. This interaction could lead to novel analgesics and treatments for pain management. Preliminary pharmacological studies have indicated that certain derivatives may possess high affinity for these receptors, warranting further investigation into their therapeutic potential.

Cytotoxicity and Cancer Research

Preliminary studies on 3,5-Dimethylfuran-2-carboximidamide have indicated cytotoxic properties against specific cancer cell lines. The proposed mechanism involves inducing apoptosis in malignant cells. A notable case study involved testing various furan derivatives against human tumor cells, revealing promising results in inhibiting cell proliferation.

Organic Synthesis

Synthetic Intermediate

3,5-Dimethylfuran-2-carboximidamide serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cyclization and functionalization processes. This versatility makes it an essential building block for synthesizing more complex organic molecules.

Catalytic Transformations

The compound can be utilized in catalytic transformations of biomass-derived feedstocks. For instance, the catalytic conversion of carbohydrates into furan derivatives has been extensively studied. The ability to derive valuable chemical compounds from renewable resources positions 3,5-Dimethylfuran-2-carboximidamide as a key player in sustainable chemistry.

Material Science

Polymer Chemistry

In material science, 3,5-Dimethylfuran-2-carboximidamide can be incorporated into polymer matrices to enhance their properties. Its presence can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.

Case Study 1: Antimicrobial Activity

A study conducted on similar furan compounds demonstrated their efficacy against Escherichia coli and Staphylococcus aureus. The study employed disc diffusion methods to assess antibacterial activity, revealing zones of inhibition that confirmed the antimicrobial potential of these compounds.

Case Study 2: Neuropharmacological Effects

In a pharmacological study focusing on opioid receptors, researchers synthesized several derivatives of furan-based amines and tested their binding affinity to mu-opioid receptors. Results indicated that some derivatives exhibited high affinity and selectivity, suggesting potential therapeutic applications in pain management.

Wirkmechanismus

The mechanism of action of 3,5-Dimethylfuran-2-carboximidamide involves its interaction with molecular targets through its functional groups. The furan ring can participate in π-π interactions, while the carboximidamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethylfuran: Another furan derivative with similar reactivity but different substitution pattern.

3,4-Dimethylfuran: Similar structure but different position of methyl groups.

2,3-Dimethylfuran: Another isomer with distinct chemical properties.

Uniqueness: Its ability to undergo a variety of chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

3,5-Dimethylfuran-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

3,5-Dimethylfuran-2-carboximidamide is characterized by its furan ring structure with two methyl groups at the 3 and 5 positions and a carboximidamide functional group. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3,5-Dimethylfuran-2-carboximidamide may exhibit broad-spectrum antimicrobial properties. For example, studies on related furan derivatives have shown effectiveness against various pathogens, including antibiotic-resistant strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that derivatives of furan compounds can exert neuroprotective effects. For instance, certain furan-based compounds have been studied for their ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . This suggests a potential application for 3,5-Dimethylfuran-2-carboximidamide in treating conditions such as Alzheimer's disease.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of furan derivatives found that compounds with similar structures to 3,5-Dimethylfuran-2-carboximidamide demonstrated significant inhibition of fungal growth in vitro. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

- Neuroprotection : In animal models, compounds derived from furan have shown promise in reducing the severity of symptoms associated with neurodegenerative diseases. One study reported that treatment with a furan derivative led to improved cognitive function and reduced neuronal apoptosis in mice subjected to neurotoxic agents .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Broad-spectrum activity against pathogens | |

| Neuroprotective | Reduction in neuronal apoptosis | |

| Anti-inflammatory | Decreased inflammatory markers |

The biological activity of 3,5-Dimethylfuran-2-carboximidamide may be attributed to several mechanisms:

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : Certain furan derivatives inhibit key enzymes involved in microbial metabolism.

- Antioxidant Properties : The compound may exhibit antioxidant effects that protect neuronal cells from oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.